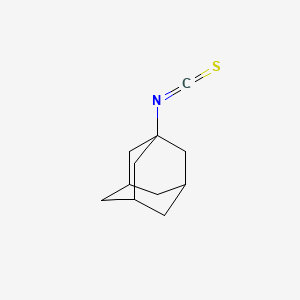
Clorhidrato de 4-fenoxibutano-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenoxybutan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClNO. It is a derivative of butanamine, where a phenoxy group is attached to the fourth carbon atom. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Aplicaciones Científicas De Investigación
4-Phenoxybutan-1-amine hydrochloride is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: In studies involving amine interactions and receptor binding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and chemical processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenoxybutan-1-amine hydrochloride typically involves the reaction of 4-phenoxybutan-1-amine with hydrochloric acid. One common method includes the following steps:
Starting Material: 4-Phenoxybutan-1-amine.
Reaction with Hydrochloric Acid: The amine is dissolved in an appropriate solvent, such as ethanol, and hydrochloric acid is added.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production methods for 4-Phenoxybutan-1-amine hydrochloride are similar to laboratory synthesis but are scaled up. The process involves:
Large-Scale Reaction Vessels: Using larger reaction vessels to accommodate higher volumes of reactants.
Continuous Stirring and Temperature Control: Ensuring consistent reaction conditions.
Purification: Employing industrial-scale purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenoxybutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: Nucleophilic substitution reactions can replace the phenoxy group with other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products:
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: The primary amine.
Substitution Products: Various substituted butanamine derivatives.
Mecanismo De Acción
The mechanism of action of 4-Phenoxybutan-1-amine hydrochloride involves its interaction with specific molecular targets. The phenoxy group allows for unique binding interactions, while the amine group can participate in hydrogen bonding and other electrostatic interactions. These properties make it useful in studying receptor-ligand interactions and other biochemical pathways .
Comparación Con Compuestos Similares
4-Phenylbutylamine: Similar structure but lacks the phenoxy group.
4-Phenoxybutanoic Acid: Contains a carboxylic acid group instead of an amine.
4-Phenoxybutan-2-amine: The amine group is attached to the second carbon instead of the first.
Uniqueness: 4-Phenoxybutan-1-amine hydrochloride is unique due to its specific structural configuration, which allows for distinct chemical reactivity and interaction profiles. The presence of both the phenoxy and amine groups provides versatility in various chemical reactions and applications.
Propiedades
IUPAC Name |
4-phenoxybutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c11-8-4-5-9-12-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHMFAWCLDOBRU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70982021 |
Source


|
| Record name | 4-Phenoxybutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70982021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-61-2 |
Source


|
| Record name | Butylamine, 4-phenoxy-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenoxybutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70982021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,4-Bis[4-(di-p-tolylamino)styryl]benzene](/img/structure/B1266700.png)


![Benzo[b]thiophene-2-carbonitrile](/img/structure/B1266706.png)





